1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane with triethoxysilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes using continuous flow reactors. These reactors ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols and siloxanes in the presence of oxidizing agents.
Substitution: Replacement of ethoxy groups with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, temperatures of 25°C to 100°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, ambient temperature.
Substitution: Acidic or basic catalysts, temperatures of 50°C to 150°C.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols and siloxanes.
Substitution: Generation of modified siloxanes with different functional groups.
Scientific Research Applications
1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is widely used in scientific research due to its versatility. Some of its applications include:
Surface Modification: Used to modify surfaces of materials to enhance properties such as hydrophobicity and adhesion.
Nanotechnology: Employed in the synthesis of nanoparticles and nanocomposites.
Material Synthesis: Utilized in the production of advanced materials, including polymers and coatings.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane involves its ability to form stable siloxane bonds with various substrates. This compound can interact with molecular targets through hydrosilylation, leading to the formation of strong covalent bonds . The pathways involved include the activation of silicon-hydrogen bonds and their subsequent addition to unsaturated organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-chloroisobutyl)tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- 1,3-Bis(2’-triethoxysilylethyl)-1,1,3,3-tetramethyldisiloxane
Uniqueness
1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is unique due to its triethoxysilylethyl groups, which provide enhanced reactivity and versatility in various chemical reactions. This compound’s ability to undergo hydrosilylation and form stable siloxane bonds makes it particularly valuable in surface modification and material synthesis applications.
Properties
IUPAC Name |
[dimethyl(2-triethoxysilylethyl)silyl]oxy-dimethyl-(2-triethoxysilylethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H50O7Si4/c1-11-21-30(22-12-2,23-13-3)19-17-28(7,8)27-29(9,10)18-20-31(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCCEDUTYZNWDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](C)(C)O[Si](C)(C)CC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H50O7Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700641 |
Source
|
Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117680-21-4 |
Source
|
Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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